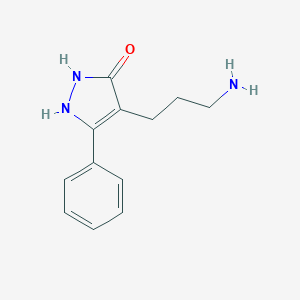
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Pyrazole derivatives serve as critical building blocks in synthesizing diverse heterocyclic compounds. The unique reactivity of such compounds facilitates the synthesis of various heterocyclic frameworks under mild reaction conditions, offering broad applicability in medicinal and pharmaceutical chemistry. The synthesis approaches involve employing pyrazole derivatives to construct complex molecules with potential biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of these compounds underscores their significance in developing new therapeutic agents and exploring novel drug candidates (Gomaa & Ali, 2020).
Medicinal and Pharmaceutical Applications
Pyrazoline and pyrazole scaffolds are integral to designing and developing new medicinal agents. Their incorporation into drug molecules has been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity and functionalizability of these scaffolds make them valuable templates in medicinal chemistry, enabling the exploration of novel therapeutic pathways and mechanisms of action. Research has emphasized the role of these compounds in addressing various health conditions, highlighting their potential as leads for drug discovery efforts (Parmar, Vala, & Patel, 2023).
Catalysis and Green Chemistry
Recent studies have explored the application of hybrid catalysts in synthesizing pyrazole derivatives, demonstrating the efficacy of these catalysts in facilitating environmentally friendly and sustainable chemical reactions. The use of organocatalysts, metal catalysts, and green solvents in the synthesis of pyrazoline and pyrazole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches not only enhance the efficiency of synthetic methodologies but also contribute to the development of safer and more sustainable pharmaceutical manufacturing processes (Ray et al., 2022).
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVHCMQHEROZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

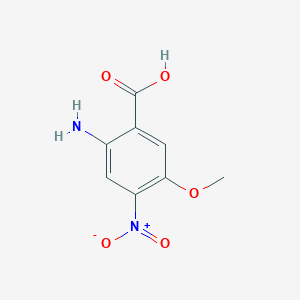

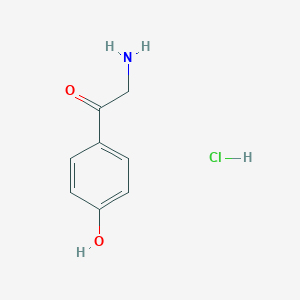
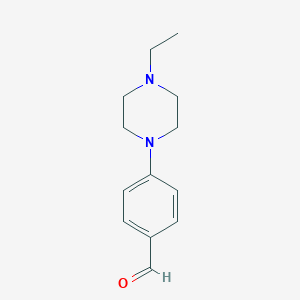
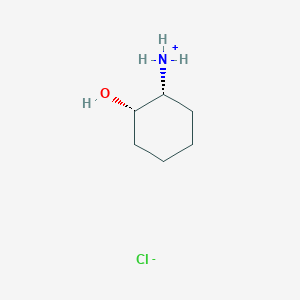
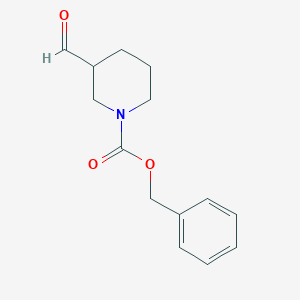
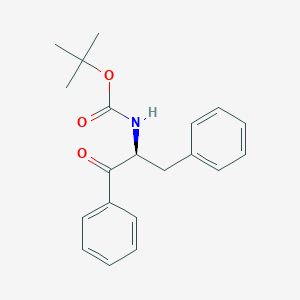


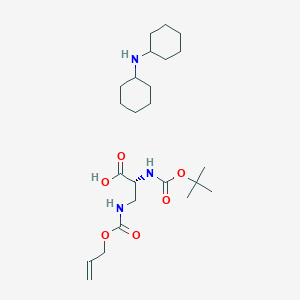
![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)


